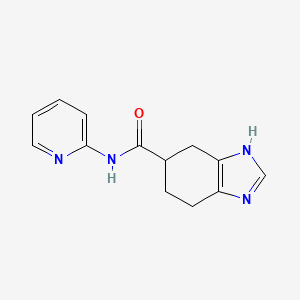

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a partially saturated 1,3-benzodiazole (benzimidazole-like) core fused with a cyclohexane ring.

The compound’s structural framework aligns with bioactive molecules targeting G protein-coupled receptors (GPCRs), kinases, and other therapeutic targets, as seen in compounds like N-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[c]pyridine-10-carboxamide derivatives, which are noted for modulating GPR65 in immune oncology .

Properties

IUPAC Name |

N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(17-12-3-1-2-6-14-12)9-4-5-10-11(7-9)16-8-15-10/h1-3,6,8-9H,4-5,7H2,(H,15,16)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDYNPDXNQAMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NC3=CC=CC=N3)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: TBHP in toluene or decane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide with structurally and functionally related compounds, focusing on molecular features, biological activity, and applications.

Structural Analogs and Substituent Variations

Key Observations :

- Core Heterocycle: The target compound’s 1,3-benzodiazole core differentiates it from thieno-, thiazolo-, or imidazo-fused analogs, which may alter electronic properties and binding affinities .

- Substituent Diversity : Substituents like morpholinylpropyl () or chloro-trifluoromethyl pyridines () enhance solubility or target specificity. The pyridin-2-yl group in the target compound is less sterically hindered compared to bulkier substituents in analogs.

Key Observations :

- Thieno- and thiazolopyridine analogs exhibit divergent mechanisms (e.g., glucagon receptor antagonism vs. kinase inhibition), underscoring the impact of core heterocycle choice .

Physicochemical and Computational Insights

While direct computational data for the target compound are absent, methodologies like density-functional theory (DFT) () and correlation-energy functionals () are critical for predicting properties such as ligand-receptor binding or solvation energetics. Structural refinement tools like SHELX () are widely used in crystallographic studies of similar small molecules.

Biological Activity

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.27 g/mol. The compound features a pyridine ring and a tetrahydro-benzodiazole structure, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to the benzodiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of DNA gyrase and topoisomerase enzymes, which are crucial for bacterial replication .

| Compound | Activity | Reference |

|---|---|---|

| N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole-5-carboxamide | Moderate against Gram-positive bacteria | |

| Benzodiazole derivatives | Effective against S. aureus |

Anticancer Potential

There is growing interest in the anticancer potential of benzodiazole derivatives. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins and modulation of cell cycle progression. For example, compounds with similar structures have shown IC50 values lower than standard chemotherapy agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Benzodiazole derivative A | < 10 | A431 (epidermoid carcinoma) | |

| Benzodiazole derivative B | < 20 | Jurkat (T-cell leukemia) |

Neuroprotective Effects

The neuroprotective properties of N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole derivatives have also been explored. Some studies suggest that these compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzodiazole derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzodiazole ring significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on a series of benzodiazole derivatives revealed that specific substitutions on the pyridine ring improved cytotoxicity against breast cancer cell lines. The most potent derivative was found to induce apoptosis via the intrinsic pathway.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions require optimization?

The compound is synthesized via nucleophilic substitution and cyclization. A validated method involves reacting a thiol precursor with 2-aminopyridine derivatives in toluene under reflux, followed by TFA-mediated deprotection to form the benzodiazole core . Critical parameters include:

- Stoichiometry : 1.5–2.0 equivalents of 2,2-diethoxyethylamine.

- Acid concentration : 10–15% TFA (v/v) to avoid over-acidification.

- Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields 58–72% . Monitor reaction progress via TLC (Rf = 0.3–0.4) and confirm product purity via HPLC (>98%) .

Q. Which analytical techniques are essential for structural characterization?

A multi-technique approach is required:

- NMR : ¹H (DMSO-d6, δ 8.2–8.5 ppm for pyridyl protons; δ 2.4–2.8 ppm for tetrahydro ring CH2) and ¹³C NMR (δ 165–168 ppm for carboxamide C=O) .

- HRMS : Target [M+H]+ at m/z 287.1264 (calc. 287.1268).

- IR : Confirm C=O (1660–1680 cm⁻¹) and NH bending (1540–1560 cm⁻¹) . Discrepancies in elemental analysis (>0.3% deviation) necessitate recrystallization from ethanol/water .

Q. How can target engagement in CDK4/6 inhibition studies be validated?

Use a tiered assay strategy:

- Enzymatic assays : Radiometric kinase profiling (IC50 <50 nM for CDK4/6 vs. >1 μM for CDK1/2/5) .

- Cellular assays : pRb phosphorylation in MCF-7 cells (EC50 <100 nM) .

- Orthogonal validation : Western blot for phospho-Ser780 Rb .

Advanced Research Questions

Q. What strategies improve selectivity between CDK4 and CDK6 isoforms?

Structural optimization guided by computational methods:

Q. How should contradictory activity data between enzymatic and cellular assays be resolved?

Investigate systematically:

- Physicochemical factors : Measure logP (<3.5), solubility (≥50 μM at pH 6.8), and permeability (PAMPA-BBB >2×10⁻⁶ cm/s).

- Metabolic stability : Human liver microsomal assays (t1/2 >30 min) and LC-MS/MS metabolite identification .

- Off-target effects : Kinome-wide screening (DiscoverX KinomeScan) and RNA-seq analysis for compensatory pathways .

Q. What methodologies optimize solubility without compromising potency?

Balance hydrophobicity through:

Q. How can metabolic stability be enhanced for in vivo studies?

Apply structure-metabolism relationships:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.